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Compound of Interest

Compound Name:
(2-Chloro-5-

cyclopropylphenyl)boronic acid

Cat. No.: B13458579 Get Quote

Strategic Utilization in High-Value Medicinal
Chemistry
Part 1: Executive Summary & Chemical Profile
(2-Chloro-5-cyclopropylphenyl)boronic acid (CAS 2225180-84-5) is a specialized

organoboron building block characterized by a unique steric and electronic profile. Unlike

simple phenylboronic acids, this molecule integrates a lipophilic, metabolically stable

cyclopropyl motif with an ortho-chloro substituent. This combination creates a scaffold essential

for synthesizing twisted biaryl systems—a critical structural feature in modern kinase inhibitors

and protein-protein interaction (PPI) modulators.

This guide provides a rigorous technical analysis of its properties, synthesis, and optimized

cross-coupling protocols, designed for medicinal chemists requiring high-fidelity data.

Table 1: Chemical & Physical Profile
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Property Data

CAS Number 2225180-84-5

IUPAC Name (2-Chloro-5-cyclopropylphenyl)boronic acid

Molecular Formula C₉H₁₀BClO₂

Molecular Weight 196.44 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in MeOH, DMSO, CH₂Cl₂, THF;

Insoluble in water

pKa (Boronic Acid) ~8.5 (Estimated based on o-Cl effect)

Storage
2–8°C, inert atmosphere (Argon/Nitrogen);

Hygroscopic

SMILES OB(O)C1=C(Cl)C=CC(C2CC2)=C1

Part 2: Structural Analysis & Reactivity
The utility of CAS 2225180-84-5 stems from the interplay between its two substituents:

2-Chloro Group (Steric & Electronic Handle):

Steric Hindrance: The chlorine atom at the ortho position imposes significant steric strain

during transmetallation in Suzuki-Miyaura couplings. This often necessitates the use of

specialized phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.

Electronic Effect: The inductive electron-withdrawing nature (-I effect) of the chlorine

acidifies the boronic acid moiety, potentially accelerating transmetallation but also

increasing susceptibility to protodeboronation under basic conditions.

5-Cyclopropyl Group (Bioisostere):

Metabolic Stability: The cyclopropyl group acts as a superior bioisostere for isopropyl or

ethyl groups, offering reduced oxidative metabolism (CYP450) while maintaining

lipophilicity.
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Conformational Rigidity: Unlike alkyl chains, the cyclopropyl ring restricts bond rotation,

potentially locking the pharmacophore into a bioactive conformation.

Part 3: Synthesis & Production Pathways
While commercial supplies are available, in-house synthesis is often required for scale-up or

analog generation. The most robust route utilizes Cryogenic Metal-Halogen Exchange.

Validated Synthetic Protocol
Precursor: 1-Bromo-2-chloro-5-cyclopropylbenzene.

Activation: Dissolve the aryl bromide precursor in anhydrous THF under Argon. Cool to

-78°C.[1][2]

Lithiation: Add n-Butyllithium (1.1 equiv) dropwise. The internal temperature must not exceed

-70°C to prevent benzyne formation or scrambling of the chloro/bromo positions.

Note: The ortho-chloro group stabilizes the lithiated intermediate relative to unsubstituted

phenyllithiums, but thermal sensitivity remains.

Borylation: Add Triisopropyl borate (1.2 equiv) rapidly. Stir at -78°C for 1 hour, then allow to

warm to room temperature (25°C).

Hydrolysis: Quench with 1M HCl (aq). Extract with EtOAc.[3]

Purification: Recrystallization from Hexane/CH₂Cl₂ is preferred over silica chromatography to

prevent boroxine formation or non-specific binding.

1-Bromo-2-chloro-
5-cyclopropylbenzene

1. n-BuLi, THF, -78°C
(Li-Halogen Exchange) Lithiated Intermediate

 Kinetic Control 2. B(OiPr)3
(Electrophilic Trapping) 3. H3O+ Hydrolysis (2-Chloro-5-cyclopropylphenyl)

boronic acid

Click to download full resolution via product page

Figure 1: Cryogenic synthesis pathway via Lithium-Halogen exchange, prioritizing

regioselectivity.
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Part 4: Optimized Application Protocol (Suzuki-Miyaura
Coupling)
The ortho-chloro substituent makes this boronic acid a "challenging substrate." Standard

conditions (Pd(PPh₃)₄/Na₂CO₃) often result in low yields due to slow transmetallation or

competitive protodeboronation.

Recommended System:Buchwald Generation II Precatalysts (e.g., XPhos Pd G2). This system

utilizes a bulky, electron-rich biarylphosphine ligand that facilitates oxidative addition and

creates a spacious pocket for the sterically hindered transmetallation step.

Detailed Workflow
Target: Coupling with a heteroaryl chloride (e.g., 4-chloropyridine derivative).

Reagent Prep:

Aryl Halide (1.0 equiv)[4]

(2-Chloro-5-cyclopropylphenyl)boronic acid (1.2 – 1.5 equiv)

Catalyst: XPhos Pd G2 (2–5 mol%)

Base: K₃PO₄ (3.0 equiv) – Phosphate is preferred over carbonate to buffer pH and

minimize protodeboronation.

Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Execution:

Charge solids into a reaction vial.

Evacuate and backfill with Argon (3 cycles).

Add degassed solvents.[3]

Heat to 80–100°C for 4–12 hours. Monitor by LCMS.

Workup:
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Filter through Celite to remove Pd black.

Partition between EtOAc and water.[3]

Crucial Step: If the boronic acid persists, wash the organic layer with 1M NaOH to remove

unreacted boronic acid as the water-soluble boronate.
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Figure 2: Catalytic cycle highlighting the Transmetallation step, which is the rate-determining

bottleneck for ortho-substituted boronic acids.

Part 5: Stability & Troubleshooting
1. Protodeboronation
The 2-chloro group increases the acidity of the boron center, making the C-B bond susceptible

to hydrolytic cleavage, especially at high temperatures (>100°C) or high pH.

Mitigation: Use anhydrous conditions if possible (e.g., Pd(OAc)₂/SPhos with K₃PO₄ in

Toluene). If water is required, limit reaction time and avoid strong bases like KOH or NaOH.

2. Cyclopropyl Ring Integrity
The cyclopropyl ring is generally stable under Suzuki conditions. However, avoid strong Lewis

acids (e.g., BBr₃, AlCl₃) in downstream deprotection steps, as these can trigger ring-opening or

rearrangement to propenyl derivatives.

3. Boroxine Formation
Upon storage, this boronic acid may dehydrate to form a cyclic trimer (boroxine). This is

reversible.

Correction: The boroxine is equally reactive in Suzuki couplings under aqueous basic

conditions, as it hydrolyzes in situ back to the monomeric acid. No pre-treatment is

necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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